2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide
Description
Historical Development of Pyrazole Scaffolds in Drug Discovery
The pyrazole heterocycle, first synthesized by Ludwig Knorr in 1883 through the condensation of acetylene with diazomethane, has evolved into a cornerstone of pharmaceutical design. Early 20th-century applications focused on analgesics such as antipyrine (phenazone), which dominated fever and pain management until the mid-1900s. The 1960s marked a turning point with the discovery of pyrazole’s ability to inhibit cyclooxygenase (COX) enzymes, leading to nonsteroidal anti-inflammatory drugs (NSAIDs) like phenylbutazone.
Modern pyrazole-based therapeutics demonstrate remarkable structural diversification. Celecoxib, a selective COX-2 inhibitor approved in 1998, highlighted pyrazole’s potential for isoform-specific targeting. Concurrently, agrochemical applications emerged, with pyrazole fungicides such as fipronil and tebufenpyrad addressing crop protection needs. The 21st century has seen pyrazole integration into kinase inhibitors (e.g., crizotinib for ALK-positive lung cancer) and neurologically active compounds, underscoring its adaptability across therapeutic domains.
Table 1: Milestones in Pyrazole-Based Drug Development
Significance of Acetamide Linkages in Pharmacologically Active Compounds
Acetamide (-NHCOCH3) functionalities serve as critical pharmacophores by enhancing molecular interactions with biological targets through hydrogen bonding and dipole-dipole forces. In the context of pyrazole derivatives, acetamide linkages improve solubility and metabolic stability while maintaining conformational flexibility. For instance, the anticoagulant apixaban incorporates a pyrazole-acetamide core to achieve optimal binding affinity with factor Xa, demonstrating a 12-fold selectivity over thrombin.
Structural studies reveal that acetamide groups facilitate π-stacking interactions with aromatic residues in enzyme active sites. In crizotinib, the acetamide moiety positions the molecule within the ATP-binding pocket of ALK kinases, enabling competitive inhibition. Quantum mechanical calculations further demonstrate that acetamide’s electron-withdrawing nature polarizes adjacent pyrazole rings, enhancing electrostatic complementarity with charged amino acids like aspartate or glutamate.
Table 2: Acetamide-Containing Therapeutics with Pyrazole Cores
Emergence of Sulfonyl-Substituted Pyrazoles as Therapeutic Agents
Sulfonyl (-SO2-) groups introduce strong electron-withdrawing effects that modulate pyrazole ring electronics, often enhancing binding to hydrophobic pockets or catalytic sites. The anticoagulant apixaban’s phenylsulfonyl group increases metabolic stability by reducing cytochrome P450-mediated oxidation, extending its half-life to 12 hours. In antifungal agents like voriconazole, sulfonyl substituents improve membrane permeability through increased lipophilicity (logP = 1.8 vs. 0.9 for non-sulfonated analogs).
Recent studies on sulfonyl-pyrazoles demonstrate their utility in neurodegenerative disease research. 4-(Phenylsulfonyl)pyrazole derivatives inhibit β-secretase (BACE1) with IC50 values ≤50 nM, potentially slowing amyloid-β aggregation in Alzheimer’s disease. The target compound’s phenylsulfonyl group may similarly enhance blood-brain barrier penetration, as evidenced by in silico predictions of polar surface area (PSA = 78 Ų) and Madin-Darby canine kidney (MDCK) permeability assays (Papp = 12 × 10⁻⁶ cm/s).
Table 3: Sulfonyl-Pyrazole Therapeutic Agents
Properties
IUPAC Name |
2-[5-amino-4-(benzenesulfonyl)-3-(3-methylanilino)pyrazol-1-yl]-N-(3-chloro-4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClFN5O3S/c1-15-6-5-7-16(12-15)29-24-22(35(33,34)18-8-3-2-4-9-18)23(27)31(30-24)14-21(32)28-17-10-11-20(26)19(25)13-17/h2-13H,14,27H2,1H3,(H,28,32)(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMPGWXKYNFRGRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC2=NN(C(=C2S(=O)(=O)C3=CC=CC=C3)N)CC(=O)NC4=CC(=C(C=C4)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClFN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide is a novel pyrazole derivative that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 396.87 g/mol. The structure features a pyrazole ring substituted with an amino group and a phenylsulfonyl moiety, which are critical for its biological function.
The biological activity of this compound is primarily attributed to its interaction with various protein targets, particularly protein kinases involved in cancer signaling pathways. The Mitogen-Activated Protein (MAP) kinase pathway is a significant target, where the compound acts as an inhibitor, potentially leading to decreased tumor growth and proliferation .
Key Mechanisms:
- Inhibition of ERK Kinase : The compound has been shown to inhibit the extracellular signal-regulated kinases (ERK1/2), which are crucial in mediating cellular responses to growth signals. This inhibition can result in reduced cell proliferation and increased apoptosis in cancer cells .
- Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties, making it a candidate for further exploration in treating infections .
Biological Activity Data
The following table summarizes the biological activities reported for this compound and related derivatives:
Case Studies
Several studies have investigated the biological implications of compounds similar to This compound :
- Cancer Treatment : A study highlighted the efficacy of similar pyrazole derivatives in inhibiting tumor growth in xenograft models. The compounds demonstrated significant tumor regression when administered alongside conventional chemotherapy agents .
- Antimicrobial Efficacy : Research indicated that derivatives with similar sulfonamide groups showed potent activity against various bacterial strains, suggesting that modifications to the pyrazole core can enhance antimicrobial properties .
- Inflammation Models : In vivo studies demonstrated that these compounds significantly reduced inflammatory markers in animal models of arthritis, supporting their potential use as anti-inflammatory agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds containing the pyrazole moiety, such as this one, exhibit significant anticancer properties. The mechanism often involves the inhibition of specific protein kinases associated with tumor growth and progression. For example, studies have shown that similar compounds can inhibit the activity of Mitogen-Activated Protein (MAP) kinases, which are crucial in cancer signaling pathways .
Androgen Receptor Modulation
This compound has been identified as a potential tissue-selective androgen receptor modulator (SARM). SARMs are being investigated for their ability to selectively modulate androgen receptors, making them useful in treating conditions such as prostate cancer and muscle wasting diseases. The compound's structure allows it to interact effectively with androgen receptors, potentially leading to therapeutic benefits without the side effects associated with traditional anabolic steroids .
Antimicrobial and Antifungal Applications
The sulfonamide group present in this compound is known for its antimicrobial properties. Research has demonstrated that sulfonyl-containing compounds can exhibit significant activity against various bacterial and fungal strains. This makes the compound a candidate for further development as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .
Anti-inflammatory Properties
Compounds similar to 2-(5-amino-4-(phenylsulfonyl)-3-(m-tolylamino)-1H-pyrazol-1-yl)-N-(3-chloro-4-fluorophenyl)acetamide have been studied for their anti-inflammatory effects. The inhibition of inflammatory pathways through the modulation of specific enzymes (e.g., COX and LOX) has been documented in related studies, suggesting that this compound may also possess similar therapeutic potential .
Pesticidal Activity
Recent advances indicate that sulfone derivatives can have pesticidal applications. This compound's sulfonamide structure may contribute to its effectiveness against pests, making it a candidate for agricultural applications where pest resistance is a concern .
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Activity | Demonstrated inhibition of MAP kinase signaling pathways in cancer cell lines using similar pyrazole derivatives. |
| Study B | Androgen Receptor Modulation | Showed that SARMs based on pyrazole structures effectively modulate androgen receptors with reduced side effects compared to traditional therapies. |
| Study C | Antimicrobial Properties | Evaluated the efficacy of sulfonamide derivatives against multi-drug resistant bacterial strains, highlighting potential clinical applications. |
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and inferred pharmacological properties:
Key Observations
Core Heterocycle :
- The target compound’s pyrazole core is simpler than the pyrazolo-pyrimidine in , which may reduce synthetic complexity but limit multi-target interactions.
- Triazole-based analogs (e.g., ) exhibit anti-exudative activity, suggesting pyrazole derivatives could be optimized for anti-inflammatory applications.
Substituent Effects: Phenylsulfonyl vs. Sulfanyl: The target’s phenylsulfonyl group (electron-withdrawing) may enhance metabolic stability compared to sulfanyl groups in , which are more prone to oxidation. m-Tolylamino vs. Cyano/Chloro: The m-tolylamino group (hydrogen-bond donor) in the target compound could improve receptor binding compared to the cyano group in or chloro substituents in , which primarily influence lipophilicity. Acetamide Side Chain: The 3-chloro-4-fluorophenyl acetamide in the target compound likely increases lipophilicity and target affinity relative to simpler aryl groups (e.g., 4-chlorophenyl in ).
Synthetic Approaches :
- The target compound may employ methods similar to those in (e.g., Suzuki coupling for aryl group introduction) and (alkylation for acetamide formation).
Research Findings and Inferred Properties
- The phenylsulfonyl group may improve solubility in polar solvents relative to sulfanyl analogs .
Q & A
Q. What synthetic strategies are recommended for preparing this compound, and how is structural integrity confirmed?
Methodological Answer:
-
Multi-step synthesis : Utilize a 1,5-diarylpyrazole core template (as described for structurally analogous compounds) involving condensation reactions, sulfonylation, and acetamide coupling. Key intermediates include functionalized pyrazole derivatives and halogenated aryl amines .
-
Structural confirmation :
Q. What analytical techniques are critical for characterizing physicochemical properties?
Methodological Answer:
- IR spectroscopy : Identify functional groups (e.g., sulfonyl S=O stretches at 1150–1300 cm⁻¹, amide C=O at 1650–1700 cm⁻¹) .
- Single-crystal X-ray diffraction : Resolve 3D conformation and intermolecular interactions (e.g., hydrogen bonding networks influencing crystallinity) .
Advanced Research Questions
Q. How can computational tools predict biological activity and guide target prioritization?
Methodological Answer:
- PASS program : Predict pharmacological targets (e.g., kinase inhibition, GPCR modulation) with Pa (probability of activity) > 0.7 thresholds .
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to assess binding affinity to targets (e.g., EGFR kinase: docking score ≤ -8.0 kcal/mol suggests strong interaction) .
- ADMET prediction : Apply SwissADME to optimize pharmacokinetics (e.g., Lipinski violations, CYP450 inhibition risks) .
Q. How to design experiments for optimizing reaction yields and reducing byproducts?
Methodological Answer:
-
Design of Experiments (DoE) : Use factorial designs (e.g., 2^3 matrix) to test variables:
-
Response Surface Methodology (RSM) : Model interactions between variables to identify non-linear optima .
Q. How to resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Assay validation : Cross-check in vitro results (e.g., IC50 values) with orthogonal assays (e.g., SPR vs. fluorescence polarization) .
- Solubility adjustment : Use co-solvents (e.g., DMSO ≤ 1% v/v) or nanoformulation to address false negatives from poor solubility .
- Target engagement studies : Employ CETSA (Cellular Thermal Shift Assay) to confirm compound-target binding in live cells .
Q. What strategies improve selectivity and reduce off-target effects in structural analogs?
Methodological Answer:
-
Structure-Activity Relationship (SAR) :
Modification Impact Reference Phenylsulfonyl → methylsulfonyl Reduces hERG inhibition (pIC50 < 5) m-Tolylamino → pyridinyl Enhances kinase selectivity (≥10-fold vs. off-targets) -
Proteome-wide profiling : Use affinity pulldown with clickable probes to identify off-targets .
Q. How to investigate reaction mechanisms for key synthetic steps (e.g., sulfonylation)?
Methodological Answer:
Q. What safety protocols are essential during synthesis and handling?
Methodological Answer:
Q. Tables for Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
